molecular formula C20H20N2O2S2 B11483968 N-(2-phenylethyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide

N-(2-phenylethyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11483968
M. Wt: 384.5 g/mol
InChI Key: DDUOVINKANZURZ-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide: is a complex organic compound that incorporates both phenylethyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with phenylethylamine, followed by formylation and subsequent amide formation. Key steps include:

    Condensation Reaction: Thiophene derivatives react with phenylethylamine under acidic or basic conditions to form an intermediate.

    Formylation: The intermediate undergoes formylation using formic acid or formylating agents like formic anhydride.

    Amide Formation: The formylated intermediate reacts with thiophene-2-carboxylic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenylethyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperature and solvent conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: Halogenated thiophenes or substituted phenylethyl derivatives.

Scientific Research Applications

N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide core and exhibit similar chemical properties.

    Phenylethylamine derivatives: Compounds with the phenylethylamine moiety, known for their biological activities.

Uniqueness

N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is unique due to the combination of phenylethyl and thiophene moieties, which may confer distinct chemical and biological properties not observed in simpler analogs

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-[2-phenylethyl(thiophene-2-carbonyl)amino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H20N2O2S2/c23-19(17-8-4-14-25-17)21-11-13-22(20(24)18-9-5-15-26-18)12-10-16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,21,23)

InChI Key

DDUOVINKANZURZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCNC(=O)C2=CC=CS2)C(=O)C3=CC=CS3

Origin of Product

United States

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